molecular formula C13H17FO2 B7792044 3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid

3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid

Cat. No.: B7792044
M. Wt: 224.27 g/mol
InChI Key: HFWPCJWCQKTWKM-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid is an organic compound that features a fluorinated aromatic ring and a branched aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-fluoro-3-methylphenylboronic acid as a starting material . This compound can undergo Suzuki-Miyaura coupling reactions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new materials.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the aromatic ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can result in various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Fluoro-3-methylphenyl)-4-methylpentanoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the fluorinated aromatic ring and the branched aliphatic chain

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-8(2)11(7-13(15)16)10-4-5-12(14)9(3)6-10/h4-6,8,11H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWPCJWCQKTWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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